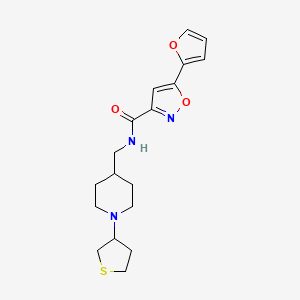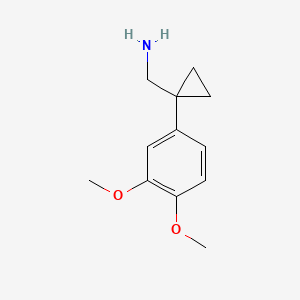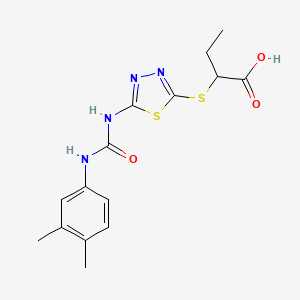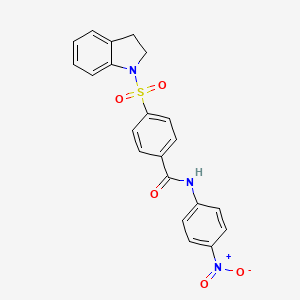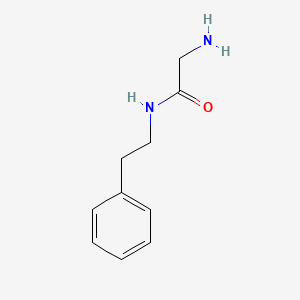
2-amino-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis
The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.Chemical Reactions Analysis
The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on derivatives of 2-amino-N-(2-phenylethyl)acetamide has shown potential in the development of therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. A study highlighted the synthesis of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which demonstrated notable activity against breast cancer and neuroblastoma cells. Among these compounds, one specifically exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).
Chemoselective Acetylation in Drug Synthesis
Another study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for synthesizing antimalarial drugs. This process used Novozym 435 as a catalyst and identified vinyl acetate as the most effective acyl donor, providing insights into efficient and kinetically controlled synthesis methods for pharmaceutical compounds (Magadum & Yadav, 2018).
Anticonvulsant Properties
Research into the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into their potential anticonvulsant activities. The study compared these compounds with phenytoin, a well-known anticonvulsant, identifying key molecular features that might contribute to their anticonvulsant effects (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Infrared Spectroscopy in Chemical Analysis
Infrared spectroscopy studies of hydrated N-(2-phenylethyl)acetamide clusters have provided valuable insights into molecular interactions, particularly the hydrogen bonding dynamics in these clusters. Such studies are crucial in understanding the chemical behavior of similar compounds in various environments, including biological systems (Sakota, Harada, & Sekiya, 2013).
Fluorescent Probing in Environmental Analysis
The use of derivatives of 2-amino-N-(2-phenylethyl)acetamide as fluorescent probes for detecting carbonyl compounds in environmental water samples showcases another application. These probes have demonstrated high sensitivity and specificity, making them useful tools in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis in Antimalarial Research
A study on the synthesis and antimalarial activity of certain acetamides, including those related to 2-amino-N-(2-phenylethyl)acetamide, showed that these compounds could be potential candidates for antimalarial drugs. The research also involved structure-activity relationship studies, which are crucial in drug discovery and development (Werbel et al., 1986).
Metabolism and Pharmacokinetics
In pharmacological research, studying the metabolism and excretion of compounds like 2-amino-N-(2-phenylethyl)acetamide is vital. For example, research on mirabegron, a β3-adrenoceptor agonist, which includes this compound, provided valuable data on its absorption, metabolism, and excretion in humans (Takusagawa et al., 2012).
Propiedades
IUPAC Name |
2-amino-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLMPMRTWNYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

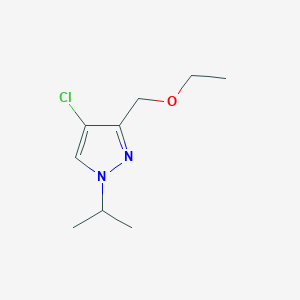
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)
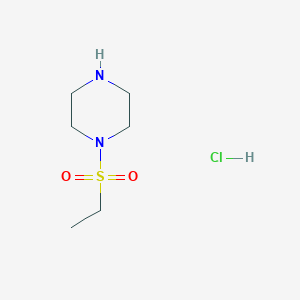
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)
![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)
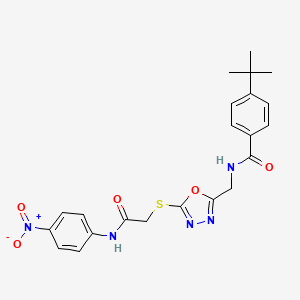
![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)
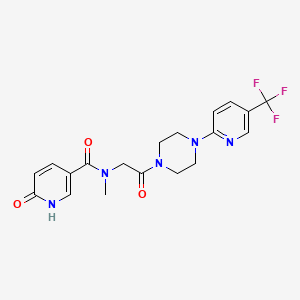
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)
